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methoxybenzamide

CAS No.: 332146-31-3

Cat. No.: B5773775

Get Quote

Introduction and Analytical Scope
The compound N-(2-furylmethyl)-2-methoxybenzamide (CAS: 332146-31-3) represents a

highly versatile structural scaffold frequently encountered in modern drug discovery. Molecules

containing furfurylamides and methoxybenzamides exhibit diverse pharmacological profiles,

including 1[1] and 2[2].

As a Senior Application Scientist, establishing a robust, self-validating analytical framework for

this compound is paramount. Accurate mass spectrometry (MS) characterization is critical for

3[3]. This guide delineates the physicochemical properties, mechanistic fragmentation

pathways, and a step-by-step LC-MS/MS protocol designed to ensure high-fidelity

quantification and structural confirmation.
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Before initiating MS tuning, it is essential to define the theoretical mass parameters. The

presence of the methoxy oxygen and the secondary amide nitrogen makes this compound

highly amenable to Electrospray Ionization in positive mode (ESI+).

Property Value

Chemical Name N-(2-furylmethyl)-2-methoxybenzamide

CAS Number 4[4]

Molecular Formula C13H13NO3

Monoisotopic Mass 231.0895 Da

Precursor Ion ([M+H]+) 232.0970 m/z

Key Structural Features
Furan ring, secondary amide, 2-methoxy-

substituted benzene

Mechanistic Fragmentation Dynamics (MS/MS)
Understanding why a molecule fragments in a specific manner is crucial for selecting reliable

Multiple Reaction Monitoring (MRM) transitions. Upon Collision-Induced Dissociation (CID), the

protonated precursor ion (m/z 232.0970) undergoes predictable cleavage driven by charge

localization and resonance stabilization.

Acylium Ion Formation (m/z 135.0444): Cleavage of the amide C-N bond yields the 2-

methoxybenzoyl cation. This is the thermodynamically favored pathway due to the strong

resonance stabilization provided by the electron-donating ortho-methoxy group (forming an

oxonium ion resonance structure).

Furfuryl Cation Formation (m/z 81.0339): Cleavage of the N-CH2 bond results in the loss of

neutral 2-methoxybenzamide, yielding the resonance-stabilized furfuryl cation. The

competition between forming the acylium ion versus the furfuryl cation is governed by 5,

which dictates that the charge is retained by the fragment with the lower ionization energy[5].

Secondary Neutral Losses: The m/z 135 ion subsequently loses carbon monoxide (CO, 28

Da) to form m/z 107. The furfuryl cation (m/z 81) also undergoes CO loss to yield the C4H5+

ion at m/z 53, a classic signature of 6[6].
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Fig 1: ESI+ MS/MS fragmentation pathway of N-(2-furylmethyl)-2-methoxybenzamide.

Experimental Protocols
To ensure trustworthiness, the following protocol acts as a self-validating system. Every step is

designed with internal checks to prevent false positives and correct for matrix suppression.

Sample Preparation (Protein Precipitation)
Causality Check: Biological matrices contain phospholipids that cause severe ion suppression

in the ESI source. We utilize a 3:1 ratio of cold Acetonitrile (ACN) to sample to effectively crash

proteins and precipitate these interferents.

Aliquot: Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge

tube.

Spike & Crash: Add 150 µL of ice-cold ACN containing 50 ng/mL of an appropriate Internal

Standard (IS) (e.g., a deuterated benzamide analog). Validation: The IS corrects for

variations in extraction recovery and absolute matrix effects.

Agitate: Vortex vigorously for 30 seconds to ensure complete protein denaturation.
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Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

Dilute: Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS

grade water. Causality Check: Diluting the high-organic extract with water matches the initial

mobile phase conditions, preventing solvent-induced peak broadening on the column.

LC-MS/MS Analytical Workflow
Causality Check: A superficially porous particle (SPP) C18 column is selected to provide

UHPLC-like efficiency at lower backpressures. Formic acid (0.1%) is added to the mobile

phase to act as a proton donor, ensuring complete protonation of the analyte and maximizing

ESI+ sensitivity.

Chromatography Parameters:

Column: C18, 2.1 x 50 mm, 2.7 µm SPP.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 4.0 minutes, hold for 1 minute, re-equilibrate for 1.5

minutes.

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (Q-TOF / Q-TRAP):

Ionization: ESI Positive mode.

Capillary Voltage: 3.5 kV.

Desolvation Temperature: 400°C.

Collision Gas: Argon (optimized for CID).

Sample Prep
(Protein Crash)

UHPLC Separation
(C18, Gradient)

ESI+ Ionization
(Protonation)

Q-TOF MS/MS
(CID Fragmentation)

Data Analysis
(EIC & MRM)
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Fig 2: LC-MS/MS analytical workflow for sample preparation and quantification.

Quantitative Data Presentation
For targeted quantification (e.g., using a Triple Quadrupole or Q-TRAP system), the following

MRM transitions must be monitored. The use of one quantifier and two qualifiers ensures peak

purity and validates the absence of co-eluting isobaric interferences.

Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Fragment
Assignment

Purpose

232.1 135.0 15

2-

Methoxybenzoyl

cation

Quantifier

232.1 81.0 25 Furfuryl cation Qualifier 1

232.1 107.0 35 [135 - CO]+ Qualifier 2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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